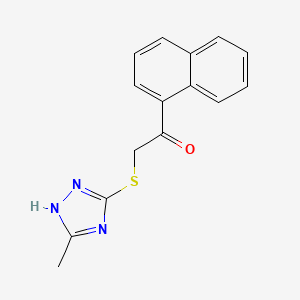
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone is an organic compound that features a triazole ring, a naphthalene moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Thioether Formation: The triazole derivative is then reacted with a suitable alkylating agent, such as 1-bromo-2-(naphthalen-1-yl)ethanone, to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Materials Science: The naphthalene moiety can contribute to the compound’s electronic properties, making it useful in the design of organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Mechanism of Action
The mechanism of action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have active sites accommodating the triazole ring and thioether linkage.
Pathways Involved: It may inhibit or activate enzymatic pathways by binding to the active site or allosteric sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone: Lacks the methyl group on the triazole ring.
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
Structural Features: The presence of both the naphthalene moiety and the methyl-substituted triazole ring makes 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-1-yl)ethanone unique.
Chemical Properties: The combination of these structural features can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-16-15(18-17-10)20-9-14(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHLPCMKDBYVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B7754324.png)
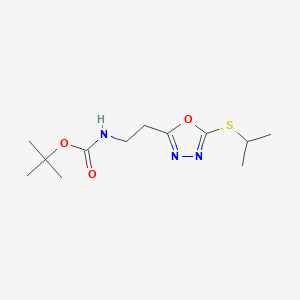
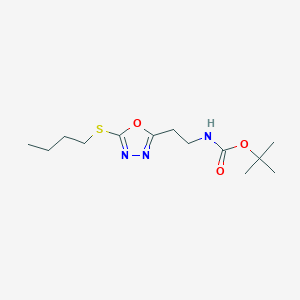
![2-(2-Chloro-benzylsulfanyl)-5-(S)-pyrrolidin-2-yl-[1,3,4]oxadiazole](/img/structure/B7754348.png)
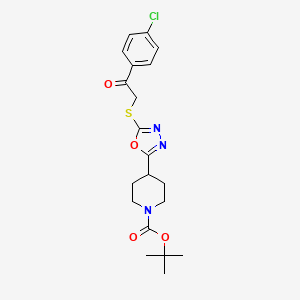
![(1S)-1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride](/img/structure/B7754364.png)
![1-(4-Chlorophenyl)-2-[(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone;hydrochloride](/img/structure/B7754369.png)
![TERT-BUTYL 2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE](/img/structure/B7754374.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B7754383.png)
![1-(3,4-Dimethylphenyl)-2-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B7754391.png)
![3-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)propanamide](/img/structure/B7754393.png)
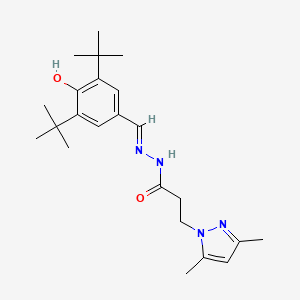
![5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754427.png)
![2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7754431.png)
